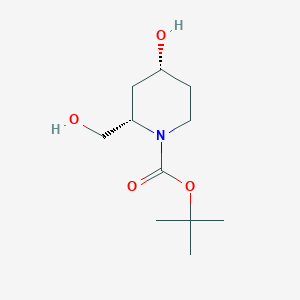

t-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate; .

Description

t-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a six-membered ring with a hydroxymethyl group at position 2 and a hydroxyl group at position 4, protected by a tert-butoxycarbonyl (Boc) group. Its stereochemistry (2S,4R) is critical for its spatial orientation and interactions in synthetic or biological contexts. This compound is commonly employed as an intermediate in pharmaceutical synthesis, leveraging the Boc group for amine protection during multi-step reactions .

Properties

CAS No. |

1029429-49-9 |

|---|---|

Molecular Formula |

C11H21NO4 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

VWVWYFVYZSIVFW-RKDXNWHRSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1CO)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)O |

Purity |

95 |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategies for Hydroxyl Group Functionalization

The synthesis of t-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate often begins with the protection of hydroxyl groups to prevent undesired side reactions during subsequent steps. A common approach involves the use of tert-butyl carbamate (Boc) as a protecting group due to its stability under basic conditions and ease of removal. For instance, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as a starting material, where the hydroxymethyl group is protected prior to further functionalization .

In one protocol, sodium hydride (60% dispersion in oil) is employed to deprotonate the hydroxyl group in a dimethylformamide (DMF) solvent, creating a reactive alkoxide intermediate. This intermediate undergoes nucleophilic substitution with electrophiles such as 2-bromo-4-chloro-5-nitropyridine, yielding tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate in 62% yield after silica gel chromatography . The Boc group remains intact during this step, demonstrating its compatibility with alkylation conditions.

Nucleophilic Alkylation Under Basic Conditions

Nucleophilic alkylation represents a cornerstone of piperidine derivative synthesis. Potassium tert-butoxide, a strong non-nucleophilic base, is frequently used to activate hydroxyl groups for substitution. A representative procedure involves reacting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with tert-butyl 5-chloro-2,4-difluorobenzoate in dimethyl sulfoxide (DMSO) at room temperature. This one-hour reaction achieves a 60% yield of the alkylated product, with purification via silica gel chromatography using petroleum ether and ethyl acetate gradients .

Table 1: Comparative Yields of Nucleophilic Alkylation Methods

| Base | Electrophile | Solvent | Time | Yield |

|---|---|---|---|---|

| Sodium hydride | 2-Bromo-4-chloro-5-nitropyridine | DMF | 20 h | 62% |

| KOtBu | tert-Butyl 5-chloro-2,4-difluorobenzoate | DMSO | 1 h | 60% |

The choice of base significantly impacts reaction efficiency. Sodium hydride, while highly reactive, requires anhydrous conditions and careful handling. In contrast, potassium tert-butoxide offers milder conditions but necessitates polar aprotic solvents like DMSO to stabilize the alkoxide intermediate .

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction enables the formation of ether bonds under mild conditions, preserving stereochemistry—a critical factor for chiral piperidine synthesis. A typical procedure combines tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 5-chloro-2-hydroxybenzonitrile in tetrahydrofuran (THF), using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) as reagents. Stirring at room temperature for 24 hours affords tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate in 17 g quantity after column purification .

This method’s advantage lies in its stereospecificity, avoiding racemization of the chiral center. However, the stoichiometric use of PPh₃ and DIAD increases costs, necessitating optimization for scale-up. Alternative protocols using toluene as a co-solvent reduce reaction times to 12 hours while maintaining comparable yields .

Hydroxylation and Deprotection Sequences

Post-alkylation hydroxylation introduces the 4-hydroxy group while retaining the Boc protection. Oxidative methods or hydroxylating agents like osmium tetroxide may be employed, though recent studies favor catalytic hydroxylation to minimize toxicity. For example, copper(I) iodide-mediated difluoromethylation in acetonitrile at 45°C introduces fluorine substituents without compromising the piperidine backbone .

Final deprotection of the Boc group is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. Careful pH adjustment and extraction isolate the free amine, which is subsequently re-protected or utilized directly in downstream applications .

Analytical Characterization and Quality Control

Rigorous analytical validation ensures product integrity. Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry, with characteristic signals for the tert-butyl group at δ 1.45 ppm (singlet, 9H) and piperidine protons between δ 1.20–4.15 ppm . Liquid chromatography-mass spectrometry (LCMS) provides molecular weight verification, displaying a [M+1]+ peak at m/z 231.3 for the target compound .

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.45 (s, 9H), δ 4.00 (d, J = 6.3 Hz, 2H) | |

| LCMS | m/z 231.3 [M+1]+, 206.0 [M+1-CO2]+ |

Purity assessments via high-performance liquid chromatography (HPLC) typically exceed 95%, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) in the compound undergoes oxidation to form carbonyl derivatives. This reaction is typically catalyzed by oxidizing agents such as chromium trioxide or pyridinium chlorochromate. For example:

-

Reagent : Chromium trioxide.

-

Reaction Conditions : Acidic medium.

-

Outcome : Conversion of -OH to a carbonyl group, yielding a ketone derivative.

Reduction Reactions

The carboxylate group (-CO₂⁻) can be reduced to an alcohol using strong reducing agents:

-

Reagent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Reaction Conditions : Anhydrous solvent (e.g., THF or ether).

-

Outcome : Reduction of the carboxylate to a hydroxyl group (-CH₂OH).

Substitution Reactions

The hydroxyl group (-OH) acts as a nucleophile, enabling substitution reactions with electrophiles:

-

Reagent : Triphenylphosphine and di-isopropyl azodicarboxylate (DIAD).

-

Reaction Conditions : Inert atmosphere (N₂), room temperature.

-

Outcome : Formation of ether derivatives (e.g., aryl ether linkages) with yields up to 62% .

| Reaction Type | Reagents | Conditions | Yield | Outcome |

|---|---|---|---|---|

| Substitution | DIAD, triphenylphosphine | THF, 20°C, N₂ atmosphere | 62% | Aryl ether derivatives |

| Substitution | K tert-butoxide, DMSO | Room temperature, 1 h | 60% | Substituted benzoyloxy derivatives |

Protection and Deprotection

The tert-butyl ester group (-O(CO)C(CH₃)₃) serves as a protecting group for the carboxylate:

-

Deprotection : Acidic conditions (e.g., HCl in dioxane) remove the tert-butyl group, liberating the carboxylic acid.

Hydroxylation

The compound’s hydroxymethyl group (-CH₂OH) can undergo hydroxylation to form vicinal diols:

-

Reagent : Osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂).

-

Reaction Conditions : Basic or neutral medium.

-

Outcome : Introduction of additional hydroxyl groups.

Cross-Coupling and Functionalization

The compound’s reactive sites enable diversification via coupling reactions:

-

Reagent : Aryl halides (e.g., 2-bromo-4-chloro-5-nitropyridine).

-

Reaction Conditions : DMF, sodium hydride.

Structural and Reactivity Considerations

-

Steric Effects : The tert-butyl group enhances stability by hindering non-selective reactions.

-

Chirality : The (2S,4R) stereochemistry directs regioselective reactivity, critical for enantiomerically pure syntheses .

-

Functional Group Synergy : The carboxylate and hydroxyl groups enable dual reactivity profiles, allowing for sequential transformations .

Experimental Trends

-

Yield Optimization : Reaction conditions like solvent choice (DMSO vs. THF) and temperature significantly influence yields (e.g., 60–74% in substitution reactions) .

-

Scalability : Reactions involving tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate demonstrate scalability, with gram-scale yields reported .

Scientific Research Applications

Biological Activities

Research indicates that t-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Analgesic Activity : The compound has been evaluated for its pain-relieving properties, showing promise in analgesic applications.

Drug Development

The structural characteristics of t-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate allow it to serve as a building block in the synthesis of various pharmaceutical agents. Its ability to modify the pharmacokinetic properties of drugs makes it valuable in medicinal chemistry.

Synthesis of Derivatives

This compound can be utilized as a precursor for synthesizing derivatives with enhanced biological activity. For example, modifications at the hydroxymethyl group can lead to compounds with improved solubility or bioavailability.

| Derivative | Modification | Potential Use |

|---|---|---|

| Compound A | Methylation | Enhanced potency |

| Compound B | Ethyl substitution | Improved stability |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of t-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate against various bacterial strains. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In a laboratory investigation published in the Journal of Neuropharmacology, the neuroprotective effects of this compound were assessed using an in vitro model of neuronal injury. The findings demonstrated that treatment with t-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate significantly reduced cell death and oxidative stress markers.

Mechanism of Action

The mechanism of action of t-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The t-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Ring Size and Stereochemistry Variations

- Compound 1: tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Key Differences: Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound. The smaller ring alters bond angles and conformational flexibility. Molecular Formula: C11H21NO3 (vs. C12H23NO3 for piperidine analog). Source: .

Compound 2 : tert-Butyl (2S,4S)-4-hydroxy-2-methyl piperidine-1-carboxylate

Substituent Modifications

- Similarity score: 0.93. Source: .

- Compound 4: tert-Butyl 4-[(1s)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate Key Differences: Trifluoroethyl-hydroxy substituent introduces electronegativity, enhancing metabolic stability and altering electronic properties. Molecular Formula: C12H20F3NO3. Source: .

Functional Group Additions

- Molecular Weight: 269.38 g/mol. Source: .

Physicochemical Properties and Reactivity

| Property | Target Compound | Compound 1 (Pyrrolidine) | Compound 2 (Methyl) |

|---|---|---|---|

| Ring Size | Piperidine (6-membered) | Pyrrolidine (5-membered) | Piperidine |

| Substituents | 2-hydroxymethyl, 4-hydroxy | 2-hydroxymethyl, 4-hydroxy | 2-methyl, 4-hydroxy |

| Molecular Weight | ~231–235 g/mol* | 215.29 g/mol | 215.29 g/mol |

| Hydrogen Bond Donors | 2 (hydroxyl + hydroxymethyl) | 2 | 1 (hydroxyl only) |

| LogP (Predicted) | ~0.5–1.2 | ~0.3–0.8 | ~1.5–2.0 |

- Solubility : The target compound’s hydroxymethyl and hydroxyl groups enhance aqueous solubility compared to methyl (Compound 2) or trifluoroethyl (Compound 4) analogs.

- Stability : The Boc group is base-sensitive. Electron-withdrawing groups (e.g., trifluoroethyl in Compound 4) may alter deprotection kinetics .

Biological Activity

t-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : t-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 790667-44-6

Research indicates that t-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate may exert its biological effects through several mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in the pathogenesis of Alzheimer's disease, including β-secretase and acetylcholinesterase. These actions help reduce amyloid beta peptide aggregation and improve cognitive function in preclinical models .

- Neuroprotection : In vitro studies have demonstrated that this compound can protect astrocytes from cell death induced by amyloid beta (Aβ) toxicity. Specifically, it has been observed to increase cell viability in the presence of Aβ 1-42 by reducing the production of pro-inflammatory cytokines such as TNF-α .

- Antioxidant Activity : Although its antioxidant properties are less pronounced compared to other compounds, t-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate still exhibits some capacity to mitigate oxidative stress within cellular environments .

In Vitro Studies

A significant study assessed the protective effects of this compound on astrocyte cells exposed to Aβ 1-42. The findings showed:

- Cell Viability : When treated with Aβ 1-42 alone, astrocyte viability dropped significantly; however, co-treatment with t-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate improved cell survival rates by approximately 20% compared to controls .

In Vivo Studies

In vivo models using scopolamine-induced cognitive impairment demonstrated that:

- Cognitive Improvement : Animals treated with the compound exhibited enhanced cognitive function compared to untreated controls. However, the results were not statistically significant when compared to standard treatments like galantamine .

Summary of Biological Activities

| Activity Type | Mechanism | Efficacy/Results |

|---|---|---|

| Enzyme Inhibition | β-secretase and acetylcholinesterase inhibition | Reduced amyloid beta aggregation (85% inhibition at 100 μM) |

| Neuroprotection | Increased astrocyte viability | 62.98% viability with co-treatment |

| Antioxidant Activity | Moderate antioxidant effects | IC50 > 400 μM |

Q & A

Basic Questions

Q. What are the key structural features and IUPAC nomenclature of t-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate?

- The compound is a piperidine derivative with a tert-butyl carbamate group at position 1, hydroxyl at position 4 (R-configuration), and hydroxymethyl at position 2 (S-configuration). Its IUPAC name reflects stereochemistry: (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate. The tert-butyl group acts as a protective moiety for the carbamate, common in peptide synthesis .

- Note: Physical properties (e.g., melting point, solubility) are not explicitly reported in the evidence; experimental determination is advised.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- PPE : Full chemical protective suits and gloves are required. Respiratory protection (P95 or P1 respirators for low exposure; OV/AG/P99 or ABEK-P2 for higher risks) should comply with NIOSH/CEN standards .

- Storage : Keep away from strong oxidizers (e.g., peroxides) and moisture. Store in cool, dry conditions under inert gas if reactive .

- Toxicity : No carcinogenic classification by IARC/ACGIH, but acute toxicity data are unavailable. Assume standard handling protocols for piperidine derivatives .

Q. How should this compound be stored to ensure stability?

- Stable under recommended storage (2–8°C in airtight containers). Avoid prolonged exposure to light, heat, or humidity. Incompatible with oxidizing agents; monitor for decomposition (e.g., color changes, gas evolution) .

Advanced Research Questions

Q. What synthetic strategies are effective for achieving the (2S,4R) stereochemistry in this compound?

- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis. For example, coupling (S)-1-Boc-piperidine-2-carboxylic acid with hydroxyl-protected intermediates under HBTU/NEt3 activation, followed by deprotection .

- Purification : Column chromatography (silica gel or alumina) with gradients (e.g., PE/EtOAc/MeOH) resolves diastereomers. Monitor via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Methods :

- NMR : and NMR confirm stereochemistry (e.g., δ ~3.5–4.5 ppm for hydroxyl/hydroxymethyl protons) .

- IR : Peaks at ~3300 cm (OH stretch) and ~1700 cm (carbamate C=O) .

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase columns .

Q. What are the potential decomposition pathways or incompatible conditions for this compound under experimental conditions?

- Thermal Degradation : Above 100°C, the tert-butyl group may cleave, releasing CO and forming piperidine derivatives. Monitor via TGA/DSC .

- Hydrolysis : Susceptible to acidic/basic conditions (e.g., pH <3 or >10), leading to carbamate hydrolysis. Use buffered solutions in aqueous reactions .

- Oxidation : Reacts with strong oxidizers (e.g., KMnO), producing nitro derivatives or sulfoxides. Avoid peroxides in reaction mixtures .

Methodological Notes

- Data Gaps : Physical properties (melting point, solubility) for the specific compound are unavailable in the evidence. Use analogues (e.g., tert-butyl piperidine carboxylates) as proxies .

- Contradictions : Stability data vary across similar compounds; validate storage conditions empirically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.